molecular formula C22H21N3O2 B11325143 2-[(4-methoxyphenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4-methoxyphenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11325143
M. Wt: 359.4 g/mol
InChI Key: PSEHNVNTEUUWIM-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methoxyphenyl, methyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with an appropriate aldehyde or ketone to form a Schiff base, followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and acidic or basic conditions for cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using NaBH4 or LiAlH4.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 or LiAlH4 in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce fully saturated quinazolinone compounds.

Scientific Research Applications

2-[(4-methoxyphenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol
  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

2-[(4-methoxyphenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-(4-methoxyanilino)-4-methyl-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H21N3O2/c1-14-21-19(12-16(13-20(21)26)15-6-4-3-5-7-15)25-22(23-14)24-17-8-10-18(27-2)11-9-17/h3-11,16H,12-13H2,1-2H3,(H,23,24,25)

InChI Key

PSEHNVNTEUUWIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)OC)CC(CC2=O)C4=CC=CC=C4

Origin of Product

United States

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